molecular formula C19H23N3O2 B5178455 2-nitro-N-(2-phenylethyl)-5-(1-piperidinyl)aniline

2-nitro-N-(2-phenylethyl)-5-(1-piperidinyl)aniline

Cat. No. B5178455
M. Wt: 325.4 g/mol
InChI Key: MYIPYEBDHZWZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-N-(2-phenylethyl)-5-(1-piperidinyl)aniline, also known as N-(2-phenylethyl)-5-nitro-2-(1-piperidinyl)aniline (NPEPA), is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of NPEPA is not fully understood, but it is believed to act through multiple pathways. In cancer research, NPEPA has been shown to inhibit the activation of the Akt/mTOR pathway and induce the activation of the p38 MAPK pathway, leading to apoptosis and cell cycle arrest. In Alzheimer's disease and Parkinson's disease research, NPEPA has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
NPEPA has been shown to have various biochemical and physiological effects in scientific research. In cancer research, NPEPA has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis and cell cycle arrest, and reduce angiogenesis. In Alzheimer's disease and Parkinson's disease research, NPEPA has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using NPEPA in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its ability to selectively target cancer cells without affecting normal cells. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

For NPEPA research include further studies on its mechanism of action, optimization of its therapeutic potential, and development of new derivatives with improved efficacy and safety profiles. Additionally, more studies are needed to evaluate its potential as a therapeutic agent for other diseases such as autoimmune diseases and infectious diseases.
Conclusion:
In conclusion, NPEPA is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its efficacy and safety profiles.

Synthesis Methods

NPEPA can be synthesized through a multi-step reaction involving the condensation of 2-nitroaniline and 2-phenylethylamine, followed by the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The final step involves the reaction of the amine group with piperidine to form the piperidinyl group.

Scientific Research Applications

NPEPA has been studied for its potential therapeutic effects on various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, NPEPA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease and Parkinson's disease research, NPEPA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

2-nitro-N-(2-phenylethyl)-5-piperidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-22(24)19-10-9-17(21-13-5-2-6-14-21)15-18(19)20-12-11-16-7-3-1-4-8-16/h1,3-4,7-10,15,20H,2,5-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIPYEBDHZWZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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